molecular formula C5H5NO2 B1519055 3-Methylisoxazole-4-carbaldehyde CAS No. 1064458-79-2

3-Methylisoxazole-4-carbaldehyde

Cat. No. B1519055
CAS RN: 1064458-79-2
M. Wt: 111.1 g/mol
InChI Key: GIZWEMLWGDLZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methylisoxazole-4-carbaldehyde” is a chemical compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The exact molecular structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

Isoxazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, 3-amino-5-methylisoxazole can react with different aldehydes in glacial acetic acid to produce various isoxazole derivatives .

Scientific Research Applications

1. Synthesis and Chemical Modification

3-Methylisoxazole-4-carbaldehyde serves as a versatile intermediate in the synthesis of various chemical compounds. It has been utilized in studies focusing on the protection of hydroxyisoxazoles, leading to the synthesis of analogs of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998). Additionally, its derivatives have been synthesized for potential anti-cancer activities, as demonstrated in a study where derivatives showed inhibitory effects against liver cancer cells (C. Reddy & G. G. Reddy, 2020).

2. Development of Heterocyclic Compounds

This compound is instrumental in the formation of heterocyclic compounds. This includes the synthesis of functionalized 3-bromo-4,5-dihydroisoxazole derivatives (Alizadeh, Roosta, Rezaiyehrad, & Halvagar, 2017) and 3-aryl-5-methylisoxazoles from aryl aldehydes (Zhu, Shi, & Gerritz, 2011). These heterocyclic compounds have broad applications in pharmaceuticals and other chemical industries.

3. Applications in Fluorescence and Molecular Studies

Studies have shown the use of derivatives of this compound in the development of push-pull fluorophores, which are compounds with potential applications in fluorescence and molecular sensing (Telore, Satam, & Sekar, 2015). These compounds are valuable for their enhanced fluorescence and potential use as molecular rotors for viscosity sensing.

4. Crystal Structure Analysis and Spectroscopic Studies

The compound has also been employed in the study of crystal structures and spectroscopic properties of various derivatives. For instance, studies on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provided insights into the crystal structure and potential applications in crystallography and materials science (Xu & Shi, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “3-Methylisoxazole-5-carbaldehyde”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives, including “3-Methylisoxazole-4-carbaldehyde”, should be based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and the exploration of the potential application of metal-free synthetic routes .

properties

IUPAC Name

3-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-5(2-7)3-8-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZWEMLWGDLZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1064458-79-2
Record name 3-methyl-1,2-oxazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisoxazole-4-carbaldehyde
Reactant of Route 2
3-Methylisoxazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Methylisoxazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methylisoxazole-4-carbaldehyde
Reactant of Route 5
3-Methylisoxazole-4-carbaldehyde
Reactant of Route 6
3-Methylisoxazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.